4-chloro-N-(2-phenylphenyl)benzamide
Description
4-Chloro-N-(2-phenylphenyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group linked to a 2-phenylphenylamine moiety. Its synthesis involves reactions with thioureas and dicyclohexylcarbodiimide (DCC), yielding derivatives with polyisotopic elements (Cl, Br) that simplify spectral interpretation . Structural confirmation is achieved via spectroscopic methods (FT-IR, NMR) and crystallography .
Properties
IUPAC Name |
4-chloro-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFXEXMGIVCBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-N-(2-phenylphenyl)benzamide can be synthesized through the reaction of ortho-phenoxyaniline with para-chlorobenzoyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method involves the use of oxalyl chloride or phosgene to form the corresponding benzoyl isocyanate, which is then reacted with ortho-phenoxyaniline . This method allows for the production of larger quantities of the compound with higher purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-phenylphenyl)benzamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-phenylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-phenylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may affect signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Chloro Substitution : The chloro group at C4/C5 enhances electrophilicity and influences bioactivity. For example, cytotoxicity in salicylamides vs. kinase inhibition in the target compound .
- Functional Groups : Thiourea (in coordination complexes ) and sulfonylpyridyl (in GSK3787 ) groups confer distinct reactivity and pharmacological profiles.
Comparison :
- The target compound’s synthesis emphasizes cyclization to form heterocycles , whereas salicylamides prioritize hydroxyl group retention for antimicrobial activity .
- GSK3787 and AS-4370 involve complex substituent introductions (e.g., sulfonylpyridyl, morpholine) for target-specific antagonism .
Crystallographic and Spectral Analysis
- Crystal Packing: The target compound’s analog (4-chloro-N-(3-chlorophenyl)benzamide) shows planar benzamide moieties with C–Cl···π interactions, enhancing stability . Similar packing is observed in 4-chloro-N-(2-phenoxyphenyl)benzamide .
- FT-IR/NMR : The target compound shares characteristic peaks (C=O, C–S) with benzoylthioureas (e.g., 4-bromo-N-(dimethylcarbamothioyl)benzamide) , but distinct shifts arise from the 2-phenylphenyl group.
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